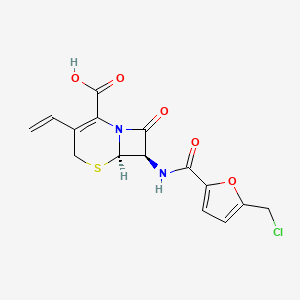
Spop-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spop-IN-2 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Scaling up the reactions: The reactions are scaled up using larger reactors and optimized conditions to ensure consistent yield and quality.
Quality control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Spop-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Scientific Research Applications
Spop-IN-2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the interaction between SPOP and its substrates, providing insights into the molecular mechanisms of protein-protein interactions.
Biology: this compound is used to investigate the role of SPOP in various biological processes, including cell proliferation, apoptosis, and signal transduction.
Medicine: It has potential therapeutic applications in the treatment of cancers, particularly clear cell renal cell carcinoma, by selectively inhibiting the proliferation of cancer cells.
Industry: this compound can be used in the development of new drugs and therapeutic agents targeting SPOP-related pathways.
Mechanism of Action
Spop-IN-2 exerts its effects by binding to the SPOP protein, disrupting its interaction with substrates such as PTEN and DUSP7. This disruption leads to the inhibition of downstream signaling pathways, resulting in the selective inhibition of cancer cell proliferation . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling cascades related to cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Compound 6a: Competes with the puc_SBC1 peptide to bind to SPOP.
Uniqueness of Spop-IN-2
This compound is unique due to its high specificity and potency in inhibiting SPOP-substrate interactions, with an IC50 of 0.58 micromolar. This makes it a valuable tool for studying SPOP-related pathways and developing targeted therapies for cancers involving SPOP dysregulation.
Properties
Molecular Formula |
C15H13ClN2O5S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[5-(chloromethyl)furan-2-carbonyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H13ClN2O5S/c1-2-7-6-24-14-10(13(20)18(14)11(7)15(21)22)17-12(19)9-4-3-8(5-16)23-9/h2-4,10,14H,1,5-6H2,(H,17,19)(H,21,22)/t10-,14-/m1/s1 |
InChI Key |
LXMSBYPRLHUMJB-QMTHXVAHSA-N |
Isomeric SMILES |
C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C3=CC=C(O3)CCl)SC1)C(=O)O |
Canonical SMILES |
C=CC1=C(N2C(C(C2=O)NC(=O)C3=CC=C(O3)CCl)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















